2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide
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Overview
Description
2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is a chemical compound with the molecular formula C16H18N4O4. It is known for its unique structure, which includes two hydroxyl groups and two phenyl groups attached to a butanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide typically involves the reaction of 2,3-dihydroxybutanedihydrazide with benzaldehyde derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: The scalability of the synthesis process depends on the availability of raw materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenyl rings play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through redox reactions, hydrogen bonding, and other interactions with biological macromolecules .
Comparison with Similar Compounds
2,3-Dihydroxy-1,3-diphenyl-1-propanone: This compound shares structural similarities with 2,3-dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide but differs in its functional groups and reactivity.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have similar hydroxyl groups and aromatic rings but differ in their core structure and biological activities.
Uniqueness: 2,3-Dihydroxy-1-N’,4-N’-diphenylbutanedihydrazide is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O4 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
2,3-dihydroxy-1-N',4-N'-diphenylbutanedihydrazide |
InChI |
InChI=1S/C16H18N4O4/c21-13(15(23)19-17-11-7-3-1-4-8-11)14(22)16(24)20-18-12-9-5-2-6-10-12/h1-10,13-14,17-18,21-22H,(H,19,23)(H,20,24) |
InChI Key |
AWWFNKDNSSJDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(=O)NNC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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